7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a β-keto ester with hydrazine, followed by cyclization to form the indazole core . The reaction conditions often include the use of a base such as triethylamine (NEt3) and refluxing in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound with similar biological activities.
1H-furo[2,3-g]indazole: A closely related compound with slight structural differences.
Dihydroindazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole is unique due to its specific substitution pattern and the presence of the furo ring, which may confer distinct biological properties compared to other indazole derivatives .
Eigenschaften
CAS-Nummer |
1019332-49-0 |
---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole |
InChI |
InChI=1S/C11H12N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
KNAINJUJUJFFFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)CCC3=C2NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.